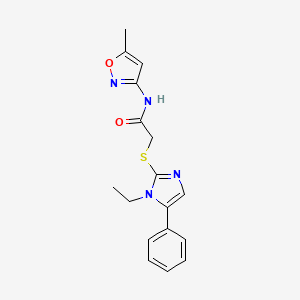
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, also known as EPTA, is a chemical compound that has been studied for its potential use in scientific research. EPTA belongs to the class of imidazole-based compounds and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Antibacterial Applications
Imidazole derivatives exhibit significant antibacterial properties. They can be synthesized to target a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis, making it a potential candidate for developing new antibacterial agents .
Antifungal Properties
Similar to their antibacterial uses, imidazole compounds can also serve as effective antifungal agents. They can be designed to disrupt the cell membrane of fungi, leading to cell death. This makes them useful in treating fungal infections, which are a significant concern in both clinical and agricultural settings .
Antitumor Activity
The structural flexibility of imidazole allows for the creation of compounds that can act as antitumor agents. These compounds can be tailored to inhibit the growth of cancer cells by interfering with cell division and proliferation. The research into imidazole derivatives as antitumor agents is ongoing, with the potential to contribute to cancer therapy .
Anti-inflammatory Effects
Imidazole derivatives have been shown to possess anti-inflammatory properties. They can modulate the body’s inflammatory response, making them valuable in the treatment of chronic inflammatory diseases. This application is particularly relevant in the development of new drugs for conditions like rheumatoid arthritis .
Antiviral Capabilities
The imidazole ring is a key component in the synthesis of compounds with antiviral capabilities. These compounds can inhibit viral replication by targeting specific stages of the viral life cycle. As antiviral agents, imidazole derivatives could play a role in treating viral infections, including emerging viral diseases .
Antioxidant Potential
Imidazole compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is beneficial in preventing or treating diseases associated with oxidative damage, such as neurodegenerative disorders .
Antidiabetic Applications
Research has indicated that imidazole derivatives can be used in the management of diabetes. They may function by influencing insulin release or by improving insulin sensitivity in tissues. This application offers a promising avenue for the development of new antidiabetic medications .
Antihelmintic Use
Lastly, imidazole derivatives have been utilized as antihelmintic agents, which are drugs that expel parasitic worms (helminths) from the body. They can disrupt the energy metabolism of the worms, leading to their paralysis and death. This application is crucial in the field of veterinary medicine as well as in human health .
特性
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-21-14(13-7-5-4-6-8-13)10-18-17(21)24-11-16(22)19-15-9-12(2)23-20-15/h4-10H,3,11H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFUSNVTLCUHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=NOC(=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)
![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)
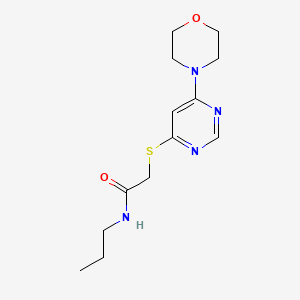
![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)
![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)
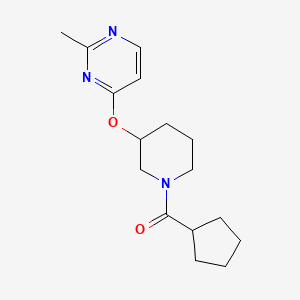
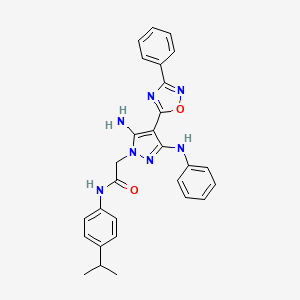
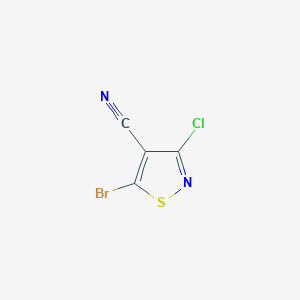
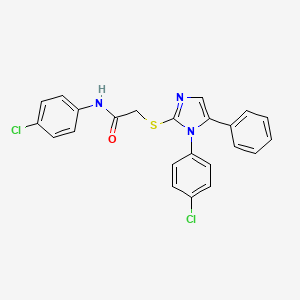
![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)